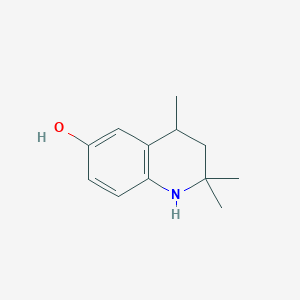

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol

Descripción

Molecular Formula: C₁₂H₁₅NO Molecular Weight: 189.25 g/mol Key Structural Features:

- A tetrahydroquinoline core with three methyl substituents at positions 2, 2, and 4.

- A hydroxyl group at position 6, enabling hydrogen bonding and influencing solubility.

Synthesis and Availability: - Synthesized via methods involving high-performance liquid chromatography (HPLC) and validated using NMR and mass spectrometry .

- Commercially available at 95% purity (CAS: 61855-46-7) with a price of $520/5g .

Propiedades

IUPAC Name |

2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-6,8,13-14H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUZAQKIFRPZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403212 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61855-46-7 | |

| Record name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Vilsmeier-Haack Formylation and Subsequent Functionalization

A key preparative approach involves starting from 1,2,2,4-tetramethyl-1,2-dihydroquinoline derivatives, which undergo Vilsmeier-Haack formylation to yield 6-carbaldehyde intermediates. These intermediates are then transformed into the hydroxy-substituted tetrahydroquinoline via oxidation and cyclization steps.

- Starting Materials: N-alkyl-1,2-dihydroquinoline-6-carbaldehydes

- Key Reactions: Formylation, hydroxylation, and intramolecular cyclization

- Yields: Moderate to good yields (30–70%) depending on the specific derivatives and conditions

- Mechanistic Insight: The aldehyde is converted to the hydroxy derivative via oxidation, possibly involving iodine in aqueous ammonia or hydrogen peroxide treatment, although the latter may lead to side products due to antioxidant properties of the tetrahydroquinoline fragment.

Grignard Addition and Selective Hydrogenation Route (Chiral Synthesis)

A patented industrially favorable method for preparing the (R)-enantiomer of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves:

- Step 1: Reaction of 2-aminoacetophenone with an isobutylene Grignard reagent in an organic solvent under nitrogen atmosphere, yielding an intermediate via addition and dehydration.

- Step 2: Selective hydrogenation of the intermediate in the presence of a catalyst under controlled temperature and hydrogen pressure to afford the chiral tetrahydroquinoline.

- Advantages: This method improves total yield, allows direct chiral synthesis, and is suitable for industrial scale-up.

- Reaction Conditions: Controlled temperature and pressure during hydrogenation; organic solvents such as toluene or ethers are typically used.

- Catalysts: Common hydrogenation catalysts such as palladium or rhodium complexes.

- Yields: High yields with enantioselectivity, though exact percentages depend on catalyst and conditions.

Alternative Routes Investigated

Other synthetic approaches explored in the literature include:

From 4-ethoxyquinoline-1-oxide and Grignard Reagents: Attempts to synthesize related tetrahydroquinoline derivatives via reaction of 4-ethoxyquinaldine-1-oxide with methylmagnesium iodide were unsuccessful due to oxidative deoxygenation rather than desired substitution.

Cyclization of 3-anilinopropionic Acids: Attempts to prepare tetrahydroquinolones by cyclization of 3-anilinopropionic acids with polyphosphoric acid (PPA) were limited by protonation issues and side reactions, indicating this route is less viable for the target compound.

Use of 3-chloro-3-methylbutyric Acid and Anilines: Radical chlorination and subsequent cyclization attempts faced challenges due to regioselectivity of chlorination and instability of intermediates.

Reaction Conditions and Yields Summary Table

| Method | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation + hydroxylation | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | POCl3/DMF (formylation), I2/NH3 or H2O2 (oxidation) | Formylation, oxidation | 30–70 | Moderate yields; side reactions with H2O2 possible |

| Grignard addition + selective hydrogenation (chiral) | 2-Aminoacetophenone + isobutylene Grignard reagent | Organic solvent, N2 atmosphere, Pd catalyst, H2 gas | Addition, dehydration, hydrogenation | High (>70) | Industrially scalable, enantioselective |

| 4-Ethoxyquinoline-1-oxide + methylmagnesium iodide | 4-Ethoxyquinoline-1-oxide | Methylmagnesium iodide | Grignard reaction | Low/none | Oxidative deoxygenation predominates |

| Cyclization of 3-anilinopropionic acids | 3-Anilinopropionic acid + PPA | Heating with PPA | Cyclization | Low | Protonation issues limit reaction |

| Radical chlorination of 3-methylbutyric acid derivatives | 3-Methylbutyric acid + sulfuryl chloride | Radical chlorination | Halogenation | Variable | Regioselectivity issues |

Detailed Research Findings and Mechanistic Insights

- The Vilsmeier-Haack formylation selectively introduces a formyl group at the 6-position of the tetrahydroquinoline ring, which is crucial for subsequent transformations to the hydroxy derivative.

- The hydroxylation step using iodine in aqueous ammonia likely proceeds via an N-iodoaldimine intermediate, facilitating nitrile formation or hydroxylation depending on conditions.

- Attempts to convert aldehydes directly to amides using hydrogen peroxide were unsuccessful, likely due to the antioxidant nature of the tetrahydroquinoline scaffold interfering with peroxide oxidation.

- The Grignard addition followed by selective hydrogenation provides a stereoselective route to the (R)-enantiomer, with controlled conditions preventing over-reduction and side reactions.

- Alternative synthetic routes involving N-oxide intermediates and radical chlorination were found to be less reliable or hazardous, highlighting the need for careful choice of synthetic strategy.

Análisis De Reacciones Químicas

Types of Reactions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.

Substitution: The methyl groups and hydroxyl group can participate in substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce different tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Properties

TMTHQ has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) can alleviate oxidative stress and inflammation. In a study involving rotenone-induced Parkinsonism in rats, HTHQ demonstrated the ability to:

- Reduce oxidative stress markers : It significantly lowered levels of 8-isoprostane and lipid oxidation products.

- Improve motor coordination : Enhanced scores in motor coordination tests were observed compared to control groups.

- Regulate inflammatory responses : HTHQ inhibited pro-inflammatory cytokines and reduced NF-κB activity .

Antioxidant Activities

TMTHQ is recognized for its antioxidant capabilities. It enhances the body's antioxidant defense mechanisms by increasing the expression and activity of antioxidant enzymes. This property is crucial for mitigating oxidative damage in various biological systems. The compound's mechanism involves:

- Inhibition of oxidative stress : By reducing reactive oxygen species (ROS), TMTHQ helps maintain cellular integrity.

- Enhancement of enzymatic activity : The compound promotes the activity of enzymes like superoxide dismutase and catalase .

Anti-inflammatory Effects

TMTHQ exhibits anti-inflammatory properties by modulating cytokine expression and signaling pathways. It has been shown to:

- Reduce pro-inflammatory cytokines : This action is particularly relevant in conditions characterized by chronic inflammation.

- Inhibit NF-κB pathway activation : By suppressing this pathway, TMTHQ can potentially decrease the severity of inflammatory diseases .

Potential Agricultural Applications

Research into TMTHQ's biological activities suggests potential applications in agriculture as a natural pesticide or herbicide. Its structural characteristics may allow it to interact with biological targets in pests or pathogens effectively. Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity, which could be harnessed for developing new agrochemicals.

Case Study 1: Neuroprotection in Parkinson's Disease

A study conducted on the effects of HTHQ on rats showed significant improvements in motor functions and reductions in oxidative stress markers compared to control groups treated with standard medications like rasagiline. The findings suggest that HTHQ may offer a new therapeutic avenue for managing Parkinson's disease symptoms .

Case Study 2: Antioxidant Mechanisms

Research highlighted that TMTHQ enhances the expression of antioxidant enzymes in cellular models exposed to oxidative stress. This mechanism underlines its potential use as a protective agent against cellular damage caused by free radicals .

Mecanismo De Acción

The mechanism of action of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tetrahydroquinoline ring play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Key Research Findings and Functional Insights

In contrast, the hydroxyl group in 1,2,3,4-tetrahydroisoquinolin-6-ol (CAS: 14446-24-3) improves aqueous solubility but reduces blood-brain barrier penetration compared to methylated analogs .

Reactivity and Synthetic Utility: The dichloroacetyl derivative (CAS: 62265-67-2) exhibits high electrophilicity, making it a candidate for prodrug development or agrochemical intermediates . The ketone in 2-methyl-5,6,7,8-tetrahydroquinolin-4-one allows further functionalization via condensation or reduction reactions .

Biological Activity: Amino-substituted derivatives, such as 7-(isopropylamino)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, show enhanced binding to neurotransmitter receptors due to basic nitrogen centers . Non-methylated analogs (e.g., 1,2,3,4-tetrahydroquinolin-6-ol) are less stable under oxidative conditions, limiting their therapeutic applications .

Limitations and Data Gaps

- Biological Studies : While structural analogs like dichloroacetyl derivatives have documented reactivity, in vivo efficacy and toxicity profiles of the target compound remain understudied.

Actividad Biológica

Overview

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol (CAS Number: 61855-46-7) is a compound belonging to the tetrahydroquinoline family. Its molecular formula is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The structural characteristics of this compound contribute significantly to its biochemical interactions. It has been noted for its ability to interact with various enzymes and proteins, influencing their activity. Specifically:

- Enzyme Interaction : The compound has been shown to interact with NADPH-generating enzymes and chaperones, which are crucial for cellular metabolism and stress responses.

- Cell Signaling : It affects key cell signaling pathways that modulate gene expression and cellular metabolism.

Biological Activities

Research highlights several biological activities associated with this compound:

Antioxidant Activity

The antioxidant properties of this compound are significant. Studies indicate that it can enhance the cellular antioxidant system and reduce oxidative stress by scavenging free radicals . This property is vital in protecting cells from damage caused by reactive oxygen species (ROS).

Antimicrobial Properties

Research has explored the antimicrobial potential of this compound. Preliminary findings suggest that it exhibits activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli with promising results .

Neuroprotective Effects

The compound's influence on the kynurenine pathway suggests potential neuroprotective effects. Kynurenine derivatives play a role in modulating neurotransmitter systems linked to neurodegenerative diseases. The ability of this compound to influence these pathways may lead to therapeutic applications in conditions such as Alzheimer's disease .

Research Findings and Case Studies

Synthesis and Industrial Applications

The synthesis of this compound typically involves the condensation of aniline derivatives with ketones under controlled conditions. This compound serves as a valuable intermediate in organic synthesis and has applications in producing dyes and pigments due to its structural properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-ol, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step protocols, including reductive amination or cyclization reactions. For example, intermediates like tetrahydroquinoline derivatives can be prepared using sodium triacetoxyborohydride (NaBH(OAc)₃) under acidic conditions (e.g., acetic acid) to facilitate stereochemical control . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. methanol), temperature (0–40°C), and stoichiometric ratios of reagents to improve yields (>50% reported in some cases). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the hydroxyl proton at C6 appears as a broad singlet (δ ~5.5–6.0 ppm), while methyl groups at C2 and C4 show distinct triplet/multiplet patterns (δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (C₁₂H₁₇NO: 191.27 g/mol) and fragmentation patterns .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological activities have been reported for this compound?

- Key Findings : A structurally related derivative, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), demonstrated neuroprotective effects in a Parkinson’s disease rat model. It reduced oxidative stress markers (e.g., malondialdehyde by ~40%) and improved motor coordination . While direct data on this compound is limited, its phenolic hydroxyl group suggests potential antioxidant activity, warranting in vitro assays (e.g., DPPH radical scavenging) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this compound?

- Structure-Activity Relationship (SAR) Insights :

- Hydroxyl Group Position : Shifting the -OH group from C6 to C7 (as in ) alters electron distribution, potentially reducing antioxidant efficacy.

- Methyl Substitutions : The 2,2,4-trimethyl configuration enhances steric hindrance, which may improve metabolic stability compared to non-methylated analogs (e.g., 1,2,3,4-tetrahydroquinolin-6-ol) .

- Sulfonamide Derivatives : Analogous compounds (e.g., N-sulfonyl tetrahydroquinolines) show enhanced enzyme inhibitory activity (e.g., PTP1B inhibition for metabolic disorders) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Challenges :

- Matrix Interference : Serum proteins can bind to the compound, requiring protein precipitation (e.g., acetonitrile) or solid-phase extraction (C18 columns) prior to LC-MS/MS analysis.

- Detection Limits : Optimizing ionization parameters (e.g., ESI+ mode) improves sensitivity, with LOQs reported as low as 10 ng/mL for similar tetrahydroquinolines .

- Isomer Discrimination : Co-eluting isomers (e.g., C6 vs. C7 hydroxyl) require high-resolution chromatography (UHPLC with HILIC columns) .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Case Analysis : Discrepancies in antioxidant efficacy (e.g., varying IC₅₀ values) may stem from assay conditions. For example:

- DPPH Assay Variability : Differences in solvent (methanol vs. ethanol) and radical concentration affect reactivity. Standardizing protocols (e.g., 100 μM DPPH in methanol) is critical .

- Cell-Based Models : Oxidative stress models (e.g., H₂O₂-treated neurons vs. rotenone-induced Parkinson’s models) yield context-dependent results. Meta-analyses of multiple models are recommended .

Q. What computational tools are effective for predicting the compound’s interaction with biological targets?

- In Silico Strategies :

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to antioxidant enzymes (e.g., SOD1) or neurological receptors (e.g., NMDA). The hydroxyl group’s hydrogen-bonding capacity is a key focus .

- QSAR Modeling : Leveraging datasets from similar tetrahydroquinolines (e.g., logP ~2.8) predicts bioavailability and blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.